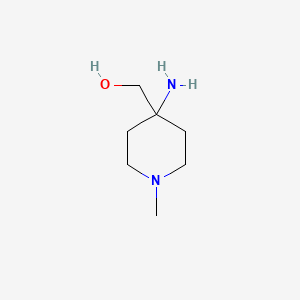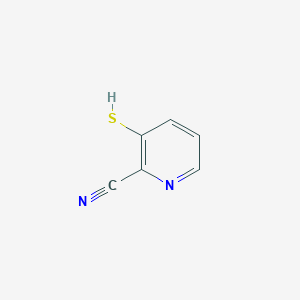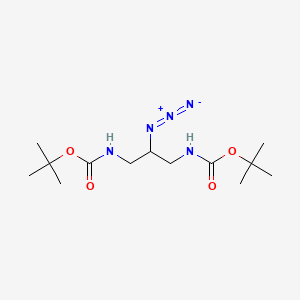
(4-Amino-1-methylpiperidin-4-yl)methanol
Descripción general
Descripción
(4-Amino-1-methylpiperidin-4-yl)methanol, or 4-Amino-1-methylpiperidine (4-AMP), is a synthetic compound with a wide range of applications in scientific research. It is a secondary amine, consisting of a piperidine ring with an amine group attached to the 4th position. 4-AMP is used in a variety of research applications, such as biochemical and physiological studies, drug discovery, and drug development. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
Chemical Synthesis
“(4-Amino-1-methylpiperidin-4-yl)methanol” is used in various areas of chemical synthesis . It is a versatile compound that can be used to create a wide range of other chemicals, making it a valuable tool in the field of synthetic chemistry .
Material Science
In the field of material science, this compound can be used in the development of new materials . Its unique properties can contribute to the creation of materials with specific characteristics .
Chromatography
“(4-Amino-1-methylpiperidin-4-yl)methanol” can be used in chromatography, a laboratory technique for the separation of mixtures . It can serve as a stationary phase or a mobile phase modifier, affecting the separation of compounds in the mixture .
Analytical Research
This compound can also be used in analytical research . It can serve as a reagent or a standard in various analytical techniques, contributing to the accurate and precise measurement of other compounds .
Life Science Research
In life science research, “(4-Amino-1-methylpiperidin-4-yl)methanol” can be used in various ways . For example, it can be used in the study of biological systems, contributing to our understanding of life processes .
Antimalarial Drug Development
A study has shown that structurally simple synthetic 1, 4-disubstituted piperidines, which include “(4-Amino-1-methylpiperidin-4-yl)methanol”, have high selectivity for resistant Plasmodium falciparum . This suggests that this compound could be used in the development of new antimalarial drugs .
Preparation of Other Compounds
“(4-Amino-1-methylpiperidin-4-yl)methanol” can be used in the preparation of other compounds . For example, it can be used to prepare N-tert-butoxycarbonyl-4-hydroxymethyl piperidine, desferrioxamine B (DFO) containing third generation triazine dendrimer, and ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) 4-(hydroxymethyl)piperidine-1-carbodithioic acid (HL) .
Propiedades
IUPAC Name |
(4-amino-1-methylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-2-7(8,6-10)3-5-9/h10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUISQSWQYYXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-1-methylpiperidin-4-yl)methanol | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)









